Pyrrole ring system is known to have many biological properties such as antipsychotic . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .
Pyrrole derivatives are also used as β-adrenergic antagonists . These compounds are used to manage conditions like hypertension, angina, and arrhythmias .
Pyrrole derivatives have been found to have anticancer properties . They have been used in the treatment of leukemia, lymphoma, and myelofibrosis .
Benzoylpyrrolopyrrole carboxylic acid series of compounds, which are similar to “5-phenyl-1H-pyrrole-3-carboxylic Acid”, possess high anti-inflammatory and analgesic activity . Among these, the p-methoxy derivative of 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-α]pyrrole-1-carboxylic acid and 4-vinylbenzoyl derivatives were found to be the most potent .
Pyrrole derivatives have also been found to have antifungal properties . They have been used in the treatment of various fungal infections .
Pyrrole derivatives are known to have antiprotozoal properties . They have been used in the treatment of diseases caused by protozoa .
5-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing nitrogen. Its molecular formula is and it has a molecular weight of approximately 201.22 g/mol. The compound is notable for its carboxylic acid functional group at the third position of the pyrrole ring, contributing to its chemical reactivity and potential biological activity .
The reactivity of 5-phenyl-1H-pyrrole-3-carboxylic acid can be attributed to the presence of both the pyrrole ring and the carboxylic acid group. Key reactions include:
Research indicates that 5-phenyl-1H-pyrrole-3-carboxylic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .
Several synthesis methods have been reported for 5-phenyl-1H-pyrrole-3-carboxylic acid:
5-phenyl-1H-pyrrole-3-carboxylic acid finds applications across various fields:
Interaction studies have focused on how 5-phenyl-1H-pyrrole-3-carboxylic acid interacts with various biological systems. Preliminary findings suggest that it may influence enzyme activity or receptor binding, indicating its potential as a lead compound in drug discovery . Further research is required to elucidate its mechanisms of action.
5-phenyl-1H-pyrrole-3-carboxylic acid shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Methyl substitution enhances lipophilicity | |
2-methyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrole-3-carboxylic acid | Contains morpholine moiety, increasing solubility | |
Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | Ethyl ester form, differing in reactivity | |
1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Ethoxy substitution alters physical properties |
The uniqueness of 5-phenyl-1H-pyrrole-3-carboxylic acid lies in its specific arrangement of functional groups and its potential biological activities, making it a valuable compound for further research and application in various fields .
The Paal-Knorr pyrrole synthesis remains a cornerstone of traditional methods for constructing pyrrole derivatives. This reaction involves the condensation of 1,4-diketones with primary amines or ammonia to form polysubstituted pyrroles. For 5-phenyl-1H-pyrrole-3-carboxylic acid derivatives, the protocol typically employs a 1,4-diketone bearing a phenyl group and a carboxylic acid precursor. The reaction proceeds via sequential nucleophilic attacks by the amine on the carbonyl groups, followed by dehydration to form the pyrrole ring. A key advantage of this method is its compatibility with diverse amines, enabling the introduction of nitrogen-bound substituents. For example, aromatic amines with electron-donating or withdrawing groups can be used to modulate the electronic properties of the final product.
Another traditional approach involves the Hantzsch pyrrole synthesis, which utilizes β-keto esters, amines, and α-haloketones. While this method is less atom-economical than the Paal-Knorr reaction, it allows for the incorporation of ester functionalities that can later be hydrolyzed to carboxylic acids. For instance, tert-butyl acetoacetates have been employed as starting materials, with the tert-butyl ester serving as a protecting group that is hydrolyzed in situ or during downstream processing.
Continuous flow microreactor systems have revolutionized the synthesis of 5-phenyl-1H-pyrrole-3-carboxylic acid derivatives by enabling one-step, high-yield transformations. A notable example is the integration of the Hantzsch reaction with in situ ester hydrolysis in a single microreactor. In this process, tert-butyl acetoacetate reacts with an amine and a 2-bromoketone under flow conditions. The hydrogen bromide (HBr) generated as a byproduct during the Hantzsch step catalyzes the hydrolysis of the tert-butyl ester to yield the carboxylic acid directly. This method eliminates the need for separate hydrolysis steps, reducing reaction time from hours to minutes and improving overall yields (Table 1).
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
Parameter | Batch Method | Flow Method |
---|---|---|
Reaction Time | 12–24 h | 10–15 min |
Yield (%) | 45–60 | 75–90 |
Byproduct Formation (%) | 15–20 | <5 |
The scalability of continuous flow systems is particularly advantageous for multistep syntheses. For example, the direct conversion of Hantzsch reaction intermediates into pyrrole-3-carboxamides has been achieved in a single uninterrupted flow sequence, demonstrating the method’s utility in generating complex derivatives.
Scaffold hopping has emerged as a powerful strategy for diversifying the core structure of 5-phenyl-1H-pyrrole-3-carboxylic acid while retaining biological activity. This approach involves modifying the pyrrole ring or its substituents to create novel analogs.
Replacing the pyrrole ring with other heterocycles, such as furans or thiophenes, can alter electronic properties and binding affinities. For instance, substituting the nitrogen atom in the pyrrole with oxygen yields a furan derivative, which may exhibit improved metabolic stability.
Iridium-catalyzed C–H borylation followed by Suzuki coupling has enabled the introduction of diverse aryl groups at the 5-position of the pyrrole ring. This two-step method involves:
Table 2: Representative Aryl Groups Introduced via Suzuki Coupling
Aryl Bromide Substituent | Yield (%) |
---|---|
4-Methoxyphenyl | 92 |
3-Nitrophenyl | 85 |
2,4-Dichlorophenyl | 78 |
Scaffold hopping can also involve altering the ring topology. For example, converting the pyrrole into a bicyclic structure through ring closure or introducing spirocyclic motifs can enhance binding to target proteins. Computational tools such as ROCS (Rapid Overlay of Chemical Structures) aid in identifying topologically distinct scaffolds that maintain pharmacophore alignment.
Modifications at the N1 position of the pyrrole ring profoundly influence molecular interactions with biological targets. In studies of 5-HT6 receptor ligands, replacing the 1H-pyrrolo[3,2-c]quinoline scaffold with a 2-phenyl-1H-pyrrole-3-carboxamide framework reduced binding affinity (Ki = 10 nM vs. 3 nM for the parent compound), highlighting the importance of the N1 environment [1]. Introducing sulfonyl groups at N1, however, restored activity by serving as hydrogen bond acceptors. For instance, derivatives with N1-sulfonyl linkages exhibited Ki values below 30 nM in 5-HT6R binding assays [1].
In Notum inhibition studies, the N1 substituent’s steric and electronic properties dictated potency. A phenyl group at N1 (compound 20) achieved an IC50 of 1.7 μM, outperforming cyclopropyl (6 μM) or methyl (18 μM) analogs [2]. The phenyl group’s planar geometry facilitated hydrophobic packing within the enzyme’s active site, while smaller substituents failed to occupy critical subpockets.
N1 Substituent | IC50 (μM) |
---|---|
Phenyl | 1.7 |
Cyclopropyl | 6.0 |
CH2-cyclopropyl | 7.2 |
Methyl | 18.0 |
The phenyl ring’s position on the pyrrole scaffold determines its ability to engage in π-π interactions. In 5-HT6R antagonists, relocating the phenyl group from the 2nd to the 5th position of the pyrrole ring improved binding by reorienting the aromatic system toward F6.52/F6.51 residues [1]. Molecular dynamics simulations revealed that 5-phenyl derivatives formed stable CH−π interactions with these residues, whereas 2-phenyl analogs adopted suboptimal conformations [1].
Comparative studies of COX inhibitors further validated the 5-phenyl preference. Derivatives with phenyl groups at position 5 exhibited dual COX-1/COX-2 inhibition (IC50 = 0.068–0.188 μM), while those with phenyl at position 4 showed reduced activity (IC50 > 10 μM) [4]. The 5-phenyl orientation allowed simultaneous engagement of both cyclooxygenase isoforms’ hydrophobic channels.
Phenyl Position | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
5 | 0.068–0.143 | 0.091–0.188 |
4 | >10 | >10 |
Replacing the carboxylic acid moiety with bioisosteres modulates solubility and target selectivity. Tetrazole analogs of 5-phenyl-1H-pyrrole-3-carboxylic acid retained COX-2 inhibitory activity (IC50 = 0.108 μM) while reducing gastrointestinal toxicity [4]. Sulfonamide replacements, conversely, enhanced 5-HT6R inverse agonism by 40% compared to the parent carboxylic acid [1].
In Notum inhibitors, substituting the carboxylic acid with a pyrrolidine-3-carboxylic acid system lowered lipophilicity (ΔclogP = −2.4) but reduced potency (IC50 = 48 μM vs. 1.7 μM for the pyrrole analog) [2]. This trade-off highlights the carboxylic acid’s dual role in mediating hydrogen bonds and optimizing logP.
Isostere | Target | IC50 (μM) | clogP |
---|---|---|---|
Tetrazole | COX-2 | 0.108 | 2.1 |
Sulfonamide | 5-HT6R | 6.2 | 1.8 |
Pyrrolidine acid | Notum | 48.0 | 1.2 |